molecular formula C21H30O2 B1330047 (5S,8R,9S,10S,13S,14S)-17-ethynyl-17-hydroxy-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one CAS No. 13611-97-7

(5S,8R,9S,10S,13S,14S)-17-ethynyl-17-hydroxy-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

Cat. No. B1330047
CAS RN: 13611-97-7
M. Wt: 314.5 g/mol
InChI Key: PVHMKHVQVIUQIP-PWGKOOIMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5S,8R,9S,10S,13S,14S)-17-ethynyl-17-hydroxy-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one is a type of steroid. It belongs to the class of organic compounds known as estrogens and derivatives. These are steroids with a structure containing a 3-hydroxylated estrane .


Molecular Structure Analysis

The molecular structure of this compound is complex, as it is a steroid. Steroids are characterized by a carbon skeleton with four fused rings, specifically, three six-member cyclohexane rings and one five-member cyclopentane ring .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 446.5697 and a chemical formula of C27H36F2O3 . Other physical and chemical properties such as boiling point, density, and solubility are not available in the resources I have.

Scientific Research Applications

Biodegradation of Polycyclic Aromatic Hydrocarbons (PAHs)

Cyclopenta[a]phenanthren-3-one is structurally related to phenanthrene, a type of PAH. Sphingomonads, a group of microorganisms, can degrade phenanthrene and similar compounds in PAH-contaminated environments. The degradation of phenanthrene by sphingomonads involves a complex enzymatic process, including enzymes like ring-hydroxylating dioxygenase and catechol 2,3-dioxygenase, highlighting the microorganisms' adaptation to PAH-contaminated soils (Waigi et al., 2015).

Plant Secondary Metabolites and Pharmacology

Phenanthrenes, closely related to cyclopenta[a]phenanthren-3-one, are considered significant as plant secondary metabolites. Research has focused on discovering new phenanthrene derivatives and evaluating their biological activities. The Orchidaceae family is a rich source of these compounds, and certain structural features like vinyl and prenyl substitutions are restricted to specific plant families. The biological activities of these compounds, including cytotoxic, antimicrobial, and anti-inflammatory effects, are of high interest, suggesting potential applications in medicinal chemistry and as chemotaxonomic markers (Tóth, Hohmann, & Vasas, 2017).

Environmental Chemistry and Toxicology

The study of cyclopenta[c]phenanthrenes (CP[c]Phs) is essential in environmental chemistry and toxicology. Although structurally similar to cyclopenta[a]phenanthren-3-one, CP[c]Phs show unique biological activities, with implications for environmental risk assessment. This research provides insights into the cellular responses induced by CP[c]Phs, including gene expression and potential toxicities, and emphasizes the need for further exploration of their environmental impact and exposure pathways (Brzuzan et al., 2013).

Bioremediation of Pyrene

Pyrene, another PAH structurally similar to cyclopenta[a]phenanthren-3-one, poses environmental risks. Mycobacterium strains have been identified as effective pyrene degraders, with potential applications in bioremediation. Understanding the degradation pathways, metabolites, and bio-toxicity of pyrene and its metabolites is crucial for enhancing bioremediation strategies. This research is vital for mitigating the ecological threats posed by pyrene contamination (Qutob et al., 2022).

properties

IUPAC Name

(5S,8R,9S,10S,13S,14S)-17-ethynyl-17-hydroxy-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-4-21(23)12-9-18-16-6-5-14-13-15(22)7-10-19(14,2)17(16)8-11-20(18,21)3/h1,14,16-18,23H,5-13H2,2-3H3/t14-,16+,17-,18-,19-,20-,21?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHMKHVQVIUQIP-PWGKOOIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4(C#C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4(C#C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5S,8R,9S,10S,13S,14S)-17-ethynyl-17-hydroxy-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

CAS RN

13611-97-7
Record name HE 3562
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013611977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.